(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as pyrrolidine-2,3-dicarboxylic acid (PDC), is a non-proteinogenic amino acid that is commonly found in the brain and central nervous system. It is an important building block for the synthesis of various neurotransmitters, including glutamate and GABA. PDC has been extensively studied for its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of PDC is not fully understood, but it is believed to act on various receptors and enzymes in the brain. PDC has been shown to modulate the activity of NMDA receptors, which are important for learning and memory. It has also been shown to inhibit the activity of glutamate decarboxylase, which is responsible for the synthesis of GABA. This may lead to an increase in glutamate and a decrease in GABA, which could contribute to its anticonvulsant and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
PDC has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of glutamate and decrease the levels of GABA, which could contribute to its anticonvulsant and neuroprotective effects. PDC has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PDC in lab experiments is its ability to modulate glutamate and GABA neurotransmission, which are important for maintaining proper brain function. PDC has also been shown to have anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders. However, one limitation of using PDC in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on PDC. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another direction is to explore its potential role in regulating glutamate and GABA neurotransmission, which could have implications for the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of PDC and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
PDC can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-glutamic acid with sodium nitrite and sodium nitrate in the presence of hydrochloric acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as glutamate decarboxylase and glutamine synthetase to convert glutamate into PDC.
Aplicaciones Científicas De Investigación
PDC has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant, neuroprotective, and neurotrophic effects, making it a promising candidate for the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease. PDC has also been studied for its potential role in regulating glutamate and GABA neurotransmission, which are important for maintaining proper brain function.
Propiedades
Número CAS |
147332-07-8 |
---|---|
Nombre del producto |
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2S,3S)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
Clave InChI |
GLQKHRAKKLRGNR-IMJSIDKUSA-N |
SMILES isomérico |
C1CN[C@@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
SMILES canónico |
C1CNC(C1C(=O)O)C(=O)O |
Sinónimos |
2,3-Pyrrolidinedicarboxylicacid,(2S,3S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.